Pyrimidine, 5-nonyl-2-[4-(octyloxy)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidine, 5-nonyl-2-[4-(octyloxy)phenyl]- is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of a nonyl group at the 5-position and an octyloxyphenyl group at the 2-position of the pyrimidine ring.
Vorbereitungsmethoden
The synthesis of Pyrimidine, 5-nonyl-2-[4-(octyloxy)phenyl]- typically involves multi-step organic reactions. One common synthetic route includes the alkylation of pyrimidine derivatives with nonyl and octyloxyphenyl groups under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
Pyrimidine, 5-nonyl-2-[4-(octyloxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
Pyrimidine, 5-nonyl-2-[4-(octyloxy)phenyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of biological systems and interactions due to its unique structural properties.
Medicine: Pyrimidine derivatives are known for their pharmacological activities, including anti-inflammatory and antiviral properties.
Industry: It is used in the development of liquid crystal materials for display technologies.
Wirkmechanismus
The mechanism of action of Pyrimidine, 5-nonyl-2-[4-(octyloxy)phenyl]- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Pyrimidine, 5-nonyl-2-[4-(octyloxy)phenyl]- can be compared with other similar compounds such as:
5-n-octyl-2-(4-n-octyloxy-phenyl)-pyrimidine: This compound has similar structural features but differs in the length of the alkyl chain.
Pyrimidine, 5-(nonyloxy)-2-[4-(octyloxy)phenyl]-: Another closely related compound with slight variations in the substituents.
These comparisons highlight the uniqueness of Pyrimidine, 5-nonyl-2-[4-(octyloxy)phenyl]- in terms of its specific substituents and their impact on its chemical and physical properties.
Eigenschaften
CAS-Nummer |
57202-58-1 |
---|---|
Molekularformel |
C27H42N2O |
Molekulargewicht |
410.6 g/mol |
IUPAC-Name |
5-nonyl-2-(4-octoxyphenyl)pyrimidine |
InChI |
InChI=1S/C27H42N2O/c1-3-5-7-9-11-12-14-16-24-22-28-27(29-23-24)25-17-19-26(20-18-25)30-21-15-13-10-8-6-4-2/h17-20,22-23H,3-16,21H2,1-2H3 |
InChI-Schlüssel |
FMCGFINLOXSJPV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.